molecular formula C19H19NO4S B2854098 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2034331-58-1

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2854098
CAS No.: 2034331-58-1
M. Wt: 357.42
InChI Key: BNOUOKAHMSTUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 2034331-58-1) is a synthetic sulfonamide derivative with a molecular formula of C19H19NO4S and a molecular weight of 357.4 g/mol . Its structure incorporates both a benzofuran and a 2,3-dihydrobenzofuran moiety, linked through a propan-2-yl chain to a sulfonamide functional group, a feature common in many pharmacologically active compounds . The presence of the sulfonamide group makes this compound a valuable building block in medicinal chemistry and drug discovery research, particularly for the development of novel therapeutic agents . While the specific biological profile of this compound is still under investigation, research on analogous sulfonamide-containing structures has indicated potential for a range of biological activities. Patents reveal that structurally related benzofuran and dihydrobenzofuran sulfonamides are explored for their interactions with various enzymatic targets . Furthermore, some benzofuran derivatives have demonstrated significant antimicrobial properties in scientific studies, suggesting a potential area of application for this compound as a chemical scaffold in antimicrobial research . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, and it is strictly prohibited for introduction into humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-13(10-16-11-14-4-2-3-5-19(14)24-16)20-25(21,22)17-6-7-18-15(12-17)8-9-23-18/h2-7,11-13,20H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOUOKAHMSTUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Hydroxyacetophenone Derivatives

The 2,3-dihydrobenzofuran core is typically synthesized via acid-catalyzed cyclization of o-hydroxyacetophenone precursors. In a representative procedure, o-hydroxyacetophenone reacts with chloroacetone under reflux in acetic acid to form 2,3-dihydro-1-benzofuran-5-carbaldehyde. Subsequent oxidation with potassium permanganate yields the corresponding carboxylic acid, which is converted to the sulfonamide via a two-step process:

  • Chlorosulfonation using chlorosulfonic acid at 0–5°C.
  • Amination with ammonium hydroxide to yield 2,3-dihydro-1-benzofuran-5-sulfonamide.

Key Reaction Parameters

Step Reagent Temperature (°C) Yield (%)
Cyclization Chloroacetone 110 78
Sulfonylation ClSO₃H 0–5 65
Amination NH₄OH 25 82

Preparation of 1-(1-Benzofuran-2-yl)propan-2-amine

Benzofuran Ring Construction

The 1-benzofuran-2-yl moiety is synthesized via Sonogashira coupling between o-iodophenol and propargyl alcohol, followed by cyclization. Using a palladium/copper catalyst system in DMF, the coupling proceeds at 80°C to form 2-(prop-2-yn-1-yloxy)phenol, which undergoes base-mediated cyclization (K₂CO₃, ethanol) to yield 1-benzofuran-2-propanol.

Conversion to Amine

The alcohol is oxidized to a ketone (CrO₃, H₂SO₄) and subjected to reductive amination. Treatment with ammonium acetate and sodium cyanoborohydride in methanol provides 1-(1-benzofuran-2-yl)propan-2-amine with 74% yield.

Coupling of Benzofuran and Sulfonamide Moieties

Sulfonamide Bond Formation

The final coupling employs 2,3-dihydro-1-benzofuran-5-sulfonyl chloride and 1-(1-benzofuran-2-yl)propan-2-amine under Schotten-Baumann conditions. In dichloromethane with triethylamine as base, the reaction proceeds at 0°C to room temperature, achieving 68% yield.

Optimization Insights

  • Base Selection : Triethylamine outperforms pyridine due to superior solubility of intermediates.
  • Solvent Effects : Dichloromethane minimizes side reactions compared to THF.

Catalytic and Mechanistic Considerations

Role of Transition Metals

Rhodium catalysts (e.g., CpRh) facilitate C–H activation in benzofuran synthesis, enabling direct functionalization of aromatic rings without pre-functionalization. For example, CpRh-mediated annulation between benzamides and vinylene carbonate achieves 80% yield in tetrachloroethane.

Wagner–Meerwein Rearrangement

In bicyclic analogs, N-bromosuccinimide (NBS) induces Wagner–Meerwein rearrangements during sulfonamide formation, as observed in the synthesis of camphene-derived sulfonamides. This mechanism may explain byproduct formation in the target compound’s synthesis.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 7.82 (s, 1H, SO₂NH), 6.95–7.45 (m, 8H, aromatic), and 3.15–3.85 (m, 4H, dihydrofuran).
  • IR : Peaks at 1345 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.

X-ray Crystallography

Single-crystal analysis of intermediates reveals planarity in the benzofuran systems (torsion angles < 5°) and tetrahedral geometry at the sulfur atom.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide exerts its effects is likely related to its interaction with specific molecular targets. For instance, benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity . The sulfonamide group may enhance the compound’s binding affinity to certain proteins, thereby influencing biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name (or Identifier) Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
Target Compound C₁₈H₁₉NO₃S 329.41 Sulfonamide, Benzofuran Dihydrobenzofuran, Propan-2-yl linker
N-[(2S)-1-{[(2S)-1-Hydroxy...]methoxyphenyl]benzamide () Not provided Not available Benzamide, Hydroxy, Phenyl Methoxyphenyl, Phenylpropan-2-yl
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one () C₁₂H₁₄O₂ 190.24 Ketone, Dihydrobenzofuran Methylpropan-1-one
1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine () C₁₁H₁₃NO 175.23 Amine, Dihydrobenzofuran Propan-2-amine
Key Observations:
  • Sulfonamide vs. Amide/Amine : The target compound’s sulfonamide group distinguishes it from benzamides () and amines (). Sulfonamides typically exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10–11) compared to amides (pKa ~15–17), enhancing interactions with polar enzyme pockets .
  • Dihydrobenzofuran vs. Benzofuran : The dihydrobenzofuran moiety (partially saturated) in the target compound and ’s ketone may improve metabolic stability compared to fully aromatic benzofurans by reducing oxidative metabolism .
  • In contrast, the target compound’s sulfonamide group balances lipophilicity with solubility .

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability:
  • Target Compound : The sulfonamide group likely confers moderate aqueous solubility, while the benzofuran and propan-2-yl groups contribute to moderate lipophilicity (LogP estimated ~2.5–3.5).
  • ’s Amine : The primary amine (pKa ~9–10) may enhance solubility in acidic environments but could limit blood-brain barrier penetration.
Metabolic Stability:
  • Dihydrobenzofuran systems (target compound, ) resist cytochrome P450-mediated oxidation better than unsaturated benzofurans .
  • Sulfonamides are generally resistant to hydrolysis but may undergo N-acetylation or glucuronidation, whereas benzamides () are prone to enzymatic cleavage .

Biological Activity

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a compound with significant potential in medicinal chemistry, particularly due to its biological activity against various diseases. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety, which is known for its diverse biological activities. The sulfonamide group enhances the compound's solubility and bioavailability. The general formula can be represented as follows:

C14H17NO3S\text{C}_{14}\text{H}_{17}\text{N}\text{O}_3\text{S}

2. Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Benzofuran Derivative : The initial step includes the synthesis of the benzofuran scaffold through cyclization reactions involving appropriate precursors.
  • Sulfonamide Formation : The introduction of the sulfonamide group is achieved via nucleophilic substitution reactions with sulfonyl chlorides.
  • Purification : The final product is purified using recrystallization techniques to ensure high purity for biological testing.

3.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains and fungi.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus4 µg/mL
Compound BEscherichia coli8 µg/mL
This compoundCandida albicans5 µg/mL

3.2 Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies indicate that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia).

Case Study : A study evaluated the cytotoxic effects of this compound on MCF-7 cells, revealing an IC50 value of approximately 12 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.

The biological activity of this compound can be attributed to several mechanisms:

Antimicrobial Mechanism :

  • Inhibition of bacterial cell wall synthesis.
  • Disruption of fungal cell membrane integrity.

Anticancer Mechanism :

  • Induction of apoptosis through the mitochondrial pathway.
  • Inhibition of key signaling pathways involved in cell proliferation.

5. Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future investigation include:

  • In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure–Activity Relationship (SAR) : To optimize the chemical structure for enhanced activity and reduced toxicity.

Q & A

Q. Key Variables Affecting Yield :

  • Temperature : Higher temperatures (>80°C) during cyclization improve ring closure but may increase side products.
  • Catalyst Choice : Lewis acids (e.g., AlCl₃) enhance Friedel-Crafts acylation efficiency in benzofuran derivatization .
  • Purification : Gradient elution in chromatography minimizes co-elution of structurally similar byproducts .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Validation employs:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirms substituent positions via chemical shifts (e.g., dihydrobenzofuran protons at δ 3.2–4.1 ppm; sulfonamide NH at δ 5.8–6.2 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the benzofuran and dihydrobenzofuran moieties .
  • Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the propan-2-yl side chain .

Advanced: What strategies mitigate low yields in sulfonamide coupling reactions during synthesis?

Methodological Answer:
Common challenges include incomplete sulfonyl chloride activation or competing hydrolysis. Solutions:

Activation Reagents : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine intermediate .

Moisture Control : Conduct reactions under anhydrous conditions with molecular sieves to sequester trace water .

Stoichiometric Optimization : A 1.2:1 molar ratio of sulfonyl chloride to amine reduces unreacted starting material .

Alternative Solvents : Replace DCM with THF for improved solubility of polar intermediates .

Advanced: How do structural modifications (e.g., fluorination) impact the compound’s biological activity?

Methodological Answer:
Fluorination at specific positions alters pharmacodynamic properties:

  • Meta-Fluorination on Benzofuran : Increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration in CNS-targeted studies .
  • Ortho-Fluorination on Sulfonamide : Reduces metabolic degradation by cytochrome P450 enzymes, prolonging half-life .

Q. Case Study :

  • Antimicrobial Activity : Fluorinated analogs show 4–8x higher MIC values against Gram-negative pathogens (e.g., E. coli) compared to non-fluorinated derivatives .

Basic: What in vitro assays are recommended for initial biological screening?

Methodological Answer:
Prioritize assays based on structural analogs:

Enzyme Inhibition :

  • Cyclooxygenase-2 (COX-2) : ELISA-based inhibition assay using purified enzyme (IC₅₀ determination) .

Antimicrobial Screening :

  • Agar Diffusion : Test against S. aureus (Gram-positive) and P. aeruginosa (Gram-negative) with zone-of-inhibition measurements .

Cytotoxicity :

  • MTT Assay : Evaluate IC₅₀ in HEK-293 and HeLa cell lines to identify therapeutic windows .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Methodological Answer:
Use in silico tools to predict ADME properties:

Molecular Dynamics (MD) Simulations :

  • Analyze binding stability to COX-2 (PDB ID: 5IKT) with RMSD <2.0 Å over 100 ns trajectories .

ADMET Prediction :

  • SwissADME : Predict moderate intestinal absorption (Caco-2 permeability: 8.5 × 10⁻⁶ cm/s) and CYP3A4-mediated metabolism .

QSAR Models :

  • Correlate substituent electronegativity with antimicrobial potency (R² >0.85 in training sets) .

Basic: What analytical techniques resolve contradictions in reported biological activities across studies?

Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

HPLC-Purity Validation : Ensure >95% purity (C18 column, acetonitrile/water gradient) to exclude confounding byproducts .

Dose-Response Curves : Use 8-point serial dilutions to confirm activity trends (e.g., sigmoidal curves for enzyme inhibition) .

Cross-Study Replication : Repeat key assays (e.g., MABA for antitubercular activity) under standardized protocols .

Advanced: What mechanistic insights explain its selective inhibition of COX-2 over COX-1?

Methodological Answer:
Structural analysis reveals:

  • Sulfonamide Orientation : Forms hydrogen bonds with COX-2 Arg120 and Tyr355, absent in COX-1 due to steric hindrance from Ile523 .
  • Benzofuran Hydrophobicity : Fits into the COX-2 hydrophobic pocket (Val523→Ile in COX-1), enhancing binding affinity (ΔG = −9.2 kcal/mol) .

Q. Experimental Validation :

  • Mutagenesis Studies : Substituting COX-1 Ile523 with Val reduces selectivity by 70% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.